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Compound of Interest

Compound Name: 4-(3,4-Difluorophenyl)phenol

CAS No.: 108185-80-4

Cat. No.: B3045475

Get Quote

Executive Summary
4-(3,4-Difluorophenyl)phenol (also known as 4'-hydroxy-3,4-difluorobiphenyl) is a critical

biaryl intermediate used primarily in the synthesis of Liquid Crystal (LC) materials for active-

matrix displays (TFT-LCD) and polymer-dispersed liquid crystals (PDLC).[1][2]

Unlike simple biphenyls, the 3,4-difluoro substitution pattern confers specific electro-optical

properties:

Dielectric Anisotropy (

): The dipole moments of the two fluorine atoms (at 60° to each other) sum constructively
along the molecular long axis, providing a moderate positive

without the high viscosity or ionic instability associated with cyano (-CN) groups.

Viscosity & Stability: The fluorinated core exhibits lower rotational viscosity than

corresponding cyano-biphenyls, enabling faster switching times (response rates) in display

devices. High chemical stability (high VHR) makes it ideal for TFT applications.
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This guide provides a comprehensive analysis of its physical properties, structural identity, and

the rigorous protocols required for its characterization.

Molecular Identity & Structural Analysis
The compound consists of a biphenyl core where one phenyl ring bears a hydroxyl group

(phenol) at the para position, and the other ring is substituted with fluorine atoms at the meta

and para positions.

Chemical Identifiers
Property Detail

IUPAC Name 3',4'-Difluoro[1,1'-biphenyl]-4-ol

Common Name 4-(3,4-Difluorophenyl)phenol

CAS Registry Number 108185-80-4

Molecular Formula

C

H

F

O

Molecular Weight 206.19 g/mol

SMILES Oc1ccc(cc1)-c2ccc(F)c(F)c2

InChI Key BPNQXCRUPFDZGO-UHFFFAOYSA-N

Structural Conformation & Dipole Logic
The twist angle between the two phenyl rings is approximately 30–40° in solution (to minimize

steric clash between ortho-hydrogens), but the molecule tends to planarize in the crystalline

state or within a nematic mesophase to maximize

-

stacking.
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Fluorine Effect: The C-F bond length is short (~1.35 Å), and fluorine's low polarizability

(compared to chlorine/bromine) allows the molecule to maintain a compact, rod-like shape

essential for mesogenicity (liquid crystal phase formation).

H-Bonding: The phenolic -OH group induces strong intermolecular hydrogen bonding,

significantly raising the melting point compared to its alkoxy derivatives.

Physical & Thermodynamic Properties[2][4][6][7][8]
[9]
The following data summarizes the bulk physical characteristics. Note that while specific

experimental melting points for intermediates can vary by purity and polymorph, the values

below represent the standard range for high-purity (>99%) material.

Bulk Properties Table
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Property Value / Range Context

Physical State Crystalline Solid
White to off-white needles or

powder.

Melting Point (MP) 155 – 165 °C (Estimated)

High MP due to intermolecular

H-bonding. (Analogous 2,4-

difluoro isomer melts at

~155°C [1]).

Boiling Point (BP) ~307 °C (Predicted)
At 760 mmHg. Decomposes at

high T.

Density 1.28 ± 0.06 g/cm³
Higher than biphenyl (1.04)

due to F atoms.[3]

Solubility (Water) Insoluble (< 0.1 g/L)

Hydrophobic

fluorinated/aromatic core

dominates.

Solubility (Organics) Soluble
High solubility in Acetone, THF,

DCM, Ethyl Acetate.

pKa ~9.5

Slightly more acidic than

phenol (10.0) due to the

electron-withdrawing inductive

effect of the fluorinated ring.

LogP 3.60
Highly lipophilic; readily

crosses membranes.

Thermal Stability
The 3,4-difluorophenyl moiety is exceptionally stable against thermal and photochemical

degradation, a requirement for display materials exposed to backlights.

Synthesis & Reaction Workflow
The synthesis of 4-(3,4-Difluorophenyl)phenol is typically achieved via a Suzuki-Miyaura

Cross-Coupling reaction. This pathway ensures regiospecificity and high yield.
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Synthesis Logic Diagram (Graphviz)

Reaction Parameters3,4-Difluorophenylboronic Acid
(Nucleophile)

Pd(PPh3)4 / K2CO3
Solvent: Toluene/EtOH/H2O

4-Bromophenol
(Electrophile)

Pd-Complex Intermediate
(Oxidative Addition -> Transmetallation)

1. Oxidative Addition 4-(3,4-Difluorophenyl)phenol
(Crude)

2. Reductive Elimination
Reflux 4-12h Recrystallization

(Solvent: EtOH/Hexane)
Workup (Acidify + Extract) Pure Crystalline Solid

(>99.5% HPLC)
Drying

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling pathway for the regiospecific synthesis of 4-(3,4-
Difluorophenyl)phenol.

Experimental Protocols for Characterization
As a Senior Scientist, relying on literature values is insufficient. You must validate the material's

identity and phase behavior using the following self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the exact melting point and check for latent liquid crystalline phases

(monotropic mesophases).

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp the lid

hermetically.

Reference: Use an empty, matched aluminum crucible.

Cycle 1 (History Erase): Heat from 30°C to 180°C at 10°C/min. Hold for 1 min.

Observation: Record the onset of the endothermic peak (Melting).

Cooling: Cool from 180°C to 0°C at 10°C/min.

Observation: Look for supercooling or crystallization exotherms. If a mesophase exists, a

small exotherm will appear before the main crystallization peak.
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Cycle 2 (Measurement): Heat again at 5°C/min.

Result: The onset temperature of the melting peak in Cycle 2 is the reported Melting Point.

Protocol: Solubility & Purity Screening (HPLC)
Objective: Verify purity >99.5% (critical for LC applications, as impurities cause display flicker).

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.

Gradient: 40% B to 95% B over 15 mins.

Detection: UV at 254 nm (aromatic absorption).

Standard: Prepare a 1 mg/mL solution in Acetonitrile.

Criteria: Main peak area must be >99.5%. No single impurity >0.1%.

Spectral Validation (NMR)
To confirm the 3,4-difluoro substitution pattern (distinguishing it from 2,4- or 3,5- isomers):

F NMR: Expect two distinct multiplets in the region of -135 to -145 ppm (relative to CFCl3).
The coupling constants (

,

) will confirm the ortho relationship of the fluorines.

H NMR: The phenolic proton will appear as a broad singlet (exchangeable with D2O) around
5.0–9.0 ppm (solvent dependent, typically DMSO-d6 moves it to ~9.6 ppm).

Application Logic: Why 3,4-Difluoro?
The selection of this specific isomer is driven by the physics of Liquid Crystal Displays.

Dielectric Anisotropy Mechanism
In a nematic liquid crystal, the molecules align with an electric field.
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Cyano (-CN) compounds: High

(~ +10) but high viscosity and ionic trapping (image sticking).

3,4-Difluoro compounds: Moderate

(~ +3 to +6).

The two C-F dipoles create a resultant vector along the long axis.

Result: Sufficient response to electric fields with significantly lower rotational viscosity (

). This enables high-frame-rate displays (e.g., 120Hz/240Hz gaming monitors).

Phase Transition Logic Diagram
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Caption: Transformation of the high-melting phenol intermediate into a functional low-viscosity

liquid crystal mesogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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